molecular formula C23H29NO5 B4965802 2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4965802
M. Wt: 399.5 g/mol
InChI Key: MZSNPNZXLSFZHK-UHFFFAOYSA-N
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Description

2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a hydroxyphenyl group, and an ethoxyethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxoquinoline derivatives against various bacterial strains. The presence of the hydroxyl group on the phenyl ring enhances the compound's ability to disrupt bacterial cell walls .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This property is attributed to the structural features of the hexahydroquinoline scaffold that facilitate interaction with cellular targets involved in cancer progression .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds within this class have been studied for their ability to inhibit beta-amyloid production and deposition in neurodegenerative diseases like Alzheimer's. The compound's mechanism involves modulation of neuroinflammatory pathways and reduction of oxidative stress in neuronal cells .

Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored in several studies. The incorporation of this compound into polymer blends has demonstrated improved efficiency in energy conversion processes .

Polymer Chemistry

In polymer chemistry, derivatives of hexahydroquinoline have been utilized as monomers for synthesizing advanced materials with tailored properties. The functional groups present allow for easy modification and incorporation into various polymer matrices which can enhance mechanical strength and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy tested various oxoquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with hydroxyl substitutions showed enhanced activity compared to their non-substituted counterparts. This case underscores the relevance of structural modifications in developing effective antimicrobial agents .

Case Study 2: Neuroprotective Mechanisms

In a research article from Neuroscience Letters, the neuroprotective effects of hexahydroquinoline derivatives were evaluated using cell culture models exposed to beta-amyloid peptides. The findings revealed that these compounds significantly reduced cell death and inflammation markers compared to control groups. This suggests a viable pathway for therapeutic development against Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-ethoxyethyl (4R,7S)-7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethoxyethyl ester group, which imparts distinct chemical and biological properties compared to similar compounds .

Biological Activity

2-Ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 299947-67-4) is a compound belonging to the class of hexahydroquinoline derivatives. This article focuses on its biological activity, including its pharmacological properties and potential therapeutic applications.

The compound has the molecular formula C25H33NO6C_{25}H_{33}NO_6 and a molar mass of 443.53 g/mol. Its predicted density is approximately 1.21 g/cm³ with a boiling point around 590.5 °C. The pKa value is estimated to be 9.90 .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Hexahydroquinolines are known for their ability to inhibit enzymes and modulate receptor activities, particularly in the central nervous system.

1. Antioxidant Activity

Studies have shown that compounds similar to hexahydroquinolines exhibit significant antioxidant properties. These activities are often linked to their ability to scavenge free radicals and reduce oxidative stress in cells.

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that derivatives of hexahydroquinoline may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for cholinergic transmission .

3. Anti-inflammatory Effects

Research indicates that certain hexahydroquinoline derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various cell lines . This suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Neuroprotective Effects
In a controlled study involving animal models of Alzheimer's disease, a related hexahydroquinoline derivative demonstrated significant neuroprotective effects by reducing amyloid-beta plaque formation and enhancing cognitive function metrics .

Case Study 2: Antioxidant Efficacy
A study evaluating the antioxidant capacity of hexahydroquinoline derivatives found that these compounds effectively reduced lipid peroxidation and increased levels of endogenous antioxidants like glutathione in neuronal cells.

Research Findings

Recent findings highlight the potential of this compound in various therapeutic areas:

Activity Findings
AntioxidantScavenges free radicals; reduces oxidative stress
Cholinesterase InhibitionInhibits AChE and BChE; potential for Alzheimer's treatment
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Properties

IUPAC Name

2-ethoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-5-28-9-10-29-22(27)19-14(2)24-17-12-23(3,4)13-18(26)21(17)20(19)15-7-6-8-16(25)11-15/h6-8,11,20,24-25H,5,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSNPNZXLSFZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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